2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid
Description
2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid (CAS: 1250507-93-7) is a carboxylic acid derivative characterized by a piperidine ring substituted with a hydroxyl group at the 3-position and an oxoethoxy acetic acid moiety. Its molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol .
Properties
IUPAC Name |
2-[2-(3-hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-7-2-1-3-10(4-7)8(12)5-15-6-9(13)14/h7,11H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUHGQBXGHDQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of piperidine derivatives with ethyl oxalyl chloride, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that derivatives of piperidine compounds possess antimicrobial properties, making them candidates for the development of new antibiotics.
- Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective effects in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting that this compound may also be useful in treating inflammatory diseases.
Therapeutic Applications
Given its structural characteristics and biological activities, this compound has potential applications in several therapeutic areas:
Neurology
- Potential Use in Neurodegenerative Diseases : The compound may help mitigate symptoms or progression in diseases such as Alzheimer's or Parkinson's by protecting neurons from damage.
Infectious Diseases
- Development of Antimicrobial Agents : Its antimicrobial properties could be harnessed to create new treatments against resistant bacterial strains.
Inflammatory Disorders
- Anti-inflammatory Drug Development : It could be explored as a new anti-inflammatory agent for conditions like arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Moieties
2-(2-(4-((3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)(3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)-2-oxoethoxy)acetic acid (8b)
- Key Features : Contains dual piperidine rings, a carbamoylbenzyl group, and a chlorinated aromatic substituent.
- Activity : Demonstrated in opioid/chemokine receptor targeting for inflammatory and neuropathic pain inhibition .
2-{2-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (10)
- Key Features: Incorporates a 2-oxopiperidine group linked via an acetamido-phenoxy bridge.
- Differences: The phenoxy group and acetamido linker create a planar aromatic system, contrasting with the aliphatic 3-hydroxypiperidine in the target compound.
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid
- Key Features : Replaces the oxygen in the oxoethoxy group with a sulfur atom (thioether).
- Differences : The thioether linkage may confer greater metabolic stability but reduced polarity compared to the ether in the target compound.
- Activity: Not explicitly stated, but thioethers are often explored for prolonged half-life in drug design .
Analogues with Heterocyclic Substituents
2-(2-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a)
- Key Features : Pyrimidine core with methoxyphenyl groups and an oxoethoxy acetic acid chain.
- Differences : The pyrimidine ring enables π-π stacking interactions, absent in the target compound’s aliphatic piperidine.
2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid (4n)
- Key Features : Thiazole ring with a nitroaryl substituent.
- Differences : The electron-withdrawing nitro group and thiazole heterocycle increase acidity and may enhance binding to polar enzyme active sites.
- Activity : Evaluated as a PPARγ agonist for diabetes management, indicating nuclear receptor targeting .
Analogues with Extended Linkers or Functional Groups
2-(2-(4-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamido)piperidin-1-yl)-2-oxoethoxy)acetic acid (18)
- Key Features : Pyrazole-carboxamide substituent and dichlorophenyl groups.
- Differences : The bulky, halogenated aromatic system increases steric hindrance and lipophilicity, likely enhancing CNS permeability.
- Activity: Potent analgesic targeting mu opioid and cannabinoid receptors .
2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide
Comparative Analysis Table
Key Findings and Implications
- Hydrogen Bonding vs. Lipophilicity : The 3-hydroxypiperidine group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to analogues with halogenated or aromatic substituents. This may improve solubility but reduce blood-brain barrier penetration .
- Receptor Specificity : Compounds with extended aromatic systems (e.g., pyrimidine in 3a, thiazole in 4n) show activity in nuclear receptor targeting (PPARγ) or enzyme inhibition, whereas piperidine-based analogues are more common in GPCR modulation (e.g., opioid receptors) .
- Metabolic Stability : Thioether-containing analogues (e.g., ) may offer longer half-lives than ether-linked compounds like the target, though at the cost of reduced polarity.
Biological Activity
2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid, with the CAS number 1250507-93-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 217.22 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.22 g/mol |
| Density | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily linked to its interaction with various biological targets. It is hypothesized to act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and fibrosis.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been shown to reduce levels of lysophosphatidic acid (LPA), a lipid mediator involved in inflammation and fibrosis .
- Fibrosis Reduction : In vivo studies indicate that the compound may be effective in models of pulmonary fibrosis, demonstrating a reduction in extracellular matrix deposition in lung tissues .
- Cytotoxicity : Research indicates varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Pulmonary Fibrosis Model : In a study using a bleomycin-induced pulmonary fibrosis model, the compound was administered to evaluate its efficacy in reducing LPA levels and improving lung function. Results showed significant improvements compared to control groups, indicating its potential therapeutic role in fibrotic diseases .
- Cancer Cell Lines : Another study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Summary of Key Research
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Clinical trials will be essential for determining its safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution and oxidation steps. For example, reacting 3-hydroxypiperidine with diglycolic anhydride in tetrahydrofuran (THF) at room temperature achieves high yields (~100%) by forming stable amide bonds . Variations in base (e.g., K₂CO₃ vs. NaHCO₃), solvent (acetonitrile vs. acetone), and temperature (50–80°C) significantly affect purity (90–95%) and by-product formation. Evidence from analogous syntheses highlights the role of NaBr as a phase-transfer catalyst to enhance reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 3.5–4.5 ppm (methyleneoxy and piperidinyl protons) and δ 170–175 ppm (carbonyl carbons) confirm ether and amide linkages .
- Mass Spectrometry (MS) : ESI-MS in negative mode ([M-H]⁻) provides molecular weight validation (e.g., m/z 372.1245 observed vs. 372.1247 calculated for analogs) .
- FT-IR : Absorbance at 1650–1750 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (O-H/N-H) confirms functional groups .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL (v. 2018/3) is employed for structure refinement. Key parameters include R-factor (<0.05), anisotropic displacement parameters, and hydrogen-bonding networks. SHELX’s robust handling of high-resolution data ensures accurate bond-length (1.40–1.45 Å for C-O) and angle (109–112° for tetrahedral carbons) calculations .
Q. What purification strategies are effective for removing synthetic by-products?
- Methodology :
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted dibenzylamine .
- Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) separates regioisomers.
- Recrystallization : Methanol/water mixtures yield >95% purity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s vibrational and electronic properties?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates vibrational frequencies (e.g., 1750 cm⁻¹ for C=O) and HOMO-LUMO gaps (~5 eV), correlating with FT-IR/Raman data. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (hydroxyl groups) for reactivity predictions .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Methodology :
- Temperature Control : Lowering reaction temperature (0–5°C) minimizes oxidation by-products during TEMPO-mediated oxidations .
- Catalyst Optimization : Substituting NaBr with tetrabutylammonium bromide (TBAB) reduces side-reactions in SN2 steps .
- Quenching Protocols : Isopropanol addition post-oxidation halts radical intermediates .
Q. How does structural modification of the piperidinyl or ethoxy moieties influence biological activity (e.g., opioid receptor binding)?
- Methodology :
- Bivalent Ligand Design : Introducing 4-chlorophenyl or dichlorophenyl groups enhances µ-opioid receptor (MOP) affinity (IC₅₀ < 10 nM) by mimicking endogenous ligand conformations .
- Linker Optimization : Ethoxy-to-propoxy substitution increases metabolic stability (t½ from 2h to 6h in hepatic microsomes) .
Q. How do spectroscopic and crystallographic data resolve contradictions in reported structural analogs?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
